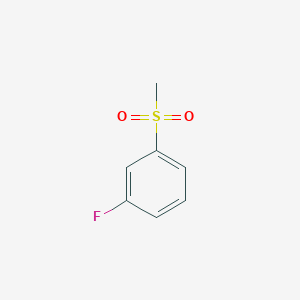

1-Fluoro-3-(methylsulfonyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

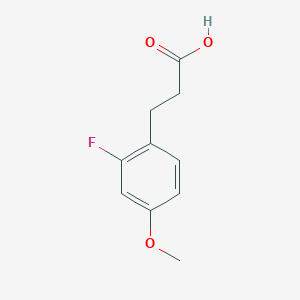

1-Fluoro-3-(methylsulfonyl)benzene is an aromatic compound with the chemical formula C7H7FO2S . It is also known as FMSB and has a characteristic sulfonic acid group attached to the benzene ring. This compound has gained attention from the scientific community due to its unique structure and potential applications in various fields.

Molecular Structure Analysis

The molecular weight of 1-Fluoro-3-(methylsulfonyl)benzene is 174.2 . The IUPAC name for this compound is 1-fluoro-3-(methylsulfonyl)benzene . The InChI key provides a unique identifier for the compound .The storage temperature, physical form, and shipping temperature are not specified in the search results .

Applications De Recherche Scientifique

Solubility Characteristics

- Solubility in Organic Solvents : 1-Fluoro-4-(methylsulfonyl)benzene was studied for its solubility in various organic solvents, such as ethanol, ethyl acetate, acetone, toluene, and chloroform. The solubilities in these solvents varied, showing a descending order from chloroform to ethanol. The modified Apelblat equation effectively correlated the experimental data, demonstrating the compound's diverse solubility properties (C. Qian et al., 2014).

Synthesis and Reactions

- Green Fluorophore Synthesis : The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, a novel green fluorophore architecture, was synthesized. This compound exhibits solid-state emission, water solubility, and solvent- and pH-independent fluorescence, making it significant for imaging applications and displays (Teruo Beppu et al., 2015).

- Reaction with Acyclic Olefins : [Fluoro(methylsulfonyloxy)iodo]benzene reacts smoothly with 1-hexene and 1-heptene, yielding 1,2-disulfonates. The reaction mechanism of these transformations provides insights into fluorine chemistry (N. S. Pirkuliev et al., 2001).

- Practical Synthesis of Analog Compounds : A practical synthesis method for 4‐fluoro‐2‐(methylthio)benzylamine and its sulfone and sulfonamide analogs was reported. This method demonstrates the utility of 1-Fluoro-3-(methylsulfonyl)benzene derivatives in synthesizing biologically relevant molecules (D. Perlow et al., 2007).

Photocatalysis and Chemical Reactions

- Visible-Light-Induced Reactions : A study on the visible light photocatalytic methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes using a DMSO/H2O system was conducted. This represents a novel method for synthesizing sulfone-containing benzo[a]fluoren-5-ones (Min-Hua Huang et al., 2018).

- Photocatalytic Monofluorination of Benzene : Photocatalytic fluorination of benzene was achieved using 3-cyano-1-methylquinolinium ion under specific conditions, yielding fluorobenzene and hydrogen peroxide. This study demonstrates the potential of photocatalysis in fluorine chemistry (K. Ohkubo et al., 2013).

Material Science Applications

- Semi-Crystalline Structures for Proton Exchange Membranes : Fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures were synthesized using a compound similar to 1-Fluoro-3-(methylsulfonyl)benzene. These materials show promise in the development of highly conducting and stable proton exchange membranes (Dong-Hyeon Kim et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

1-fluoro-3-methylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKXOVHBLURUOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617447 |

Source

|

| Record name | 1-Fluoro-3-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-(methylsulfonyl)benzene | |

CAS RN |

657-46-5 |

Source

|

| Record name | 1-Fluoro-3-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)

![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)